molecular formula C9H18Cl2N4 B1486146 N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride CAS No. 2203842-85-5

N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride

Cat. No.: B1486146
CAS No.: 2203842-85-5
M. Wt: 253.17 g/mol
InChI Key: UMSFVGZBSPTGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride ( 2203842-85-5) is a high-purity chemical intermediate supplied for pharmaceutical research and development. This compound, with the molecular formula C9H18Cl2N4 and a molecular weight of 253.17, features a tetrahydroimidazopyrazine scaffold, a privileged structure in medicinal chemistry known for its relevance in drug discovery . The dihydrochloride salt form enhances stability and solubility for experimental handling. This reagent is primarily valuable as a key synthetic building block for exploring novel therapeutic agents, particularly in the development of bromodomain inhibitors . Bromodomain inhibitors represent a promising class of epigenetic therapeutics with potential applications in oncology, inflammatory diseases, and autoimmune disorders by modulating the expression of genes that drive cell proliferation and disease pathology . Researchers utilize this compound to synthesize and optimize novel molecules that target and inhibit specific protein-protein interactions involved in cellular signaling pathways. The product requires cold-chain transportation to ensure stability and is intended for laboratory research applications only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-12(2)6-8-9-5-10-3-4-13(9)7-11-8;;/h7,10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSFVGZBSPTGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2CNCCN2C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride (CAS #601515-52-0) is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₄N₄
  • Molecular Weight : 166.22 g/mol
  • Structure : The compound features a tetrahydroimidazo[1,5-a]pyrazine core structure which is significant for its biological activity.

This compound acts primarily as an antagonist at orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has been linked to various therapeutic effects:

  • Sleep Disorders : The compound has been shown to increase the duration of REM and NREM sleep in animal models, suggesting potential use in treating insomnia and other sleep-related disorders .
  • Cognitive Function : Studies indicate that this compound may enhance memory function in rat models and could be beneficial for cognitive impairments associated with stress-related syndromes .
  • Stress Management : Its role in modulating stress responses makes it a candidate for treating anxiety and related disorders .

Biological Activity Data

Activity Effect Model/Study Reference
Orexin Receptor AntagonismIncreases REM and NREM sleepAnimal Studies
Cognitive EnhancementImproves memory functionRat Model
Stress Response ModulationReduces stress-related behaviorsVarious Behavioral Studies

Case Studies

  • Sleep Disorders : In a study by Jenck et al., administration of the compound resulted in a statistically significant increase in total sleep time in rats compared to control groups. This suggests its potential efficacy in managing sleep disorders such as insomnia .
  • Cognitive Function : A study investigating the effects of orexin receptor antagonists on memory found that this compound improved performance in memory tasks among stressed rats. This highlights its potential for cognitive enhancement in clinical settings .
  • Anxiety and Stress : Research has indicated that compounds targeting orexin receptors can mitigate anxiety-like behaviors in animal models. This compound's ability to modulate these receptors suggests it may have therapeutic applications for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Imidazo[1,5-a]pyrazine (saturated) N,N-Dimethylmethanamine dihydrochloride C₉H₁₉Cl₂N₄ ~253.9 (calculated) Bioactive scaffold, enzyme inhibition
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride Imidazo[1,5-a]pyrazine (saturated) None (parent structure) C₆H₁₁Cl₂N₃ 196.08 Intermediate for functionalization
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine Pyrazolo[1,5-a]pyrazine (saturated) N,N-Dimethylmethanamine C₉H₁₆N₄ 180.26 Structural isomer with altered binding affinity
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride Imidazo[1,2-a]pyridine (saturated) Methyl and methanamine dihydrochloride C₉H₁₆Cl₂N₃ 249.16 Varied receptor selectivity

Key Differences :

  • Salt Form : Dihydrochloride salts (target, ) improve aqueous solubility compared to free bases .
Functional Group Variations
Compound Name Functional Group Molecular Weight (g/mol) Pharmacokinetic Impact
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride Ethyl ester 268.14 Ester hydrolysis in vivo may reduce bioavailability
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Methyl group 137.18 Reduced steric hindrance vs. dimethylamine
N-Methyl-1H-imidazole-8-ethanamine dihydrochloride Ethylamine chain 205.12 Flexible linker for receptor interaction

Key Insights :

  • Ester vs. Amine : The ethyl ester in is metabolically labile, whereas the dimethylamine in the target compound offers stability and direct pharmacophore interaction.
  • Methyl vs.

Preparation Methods

General Synthetic Strategy

The preparation of N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride typically proceeds via:

  • Step 1: Formation of the imidazo[1,5-a]pyrazine core
    Starting from pyrazine derivatives, the bicyclic imidazo[1,5-a]pyrazine ring is constructed through condensation and cyclization reactions involving amides and acid anhydrides, often facilitated by reagents such as phosphorus oxychloride and phosphorus pentoxide.

  • Step 2: Reduction to tetrahydroimidazo[1,5-a]pyrazine
    The aromatic imidazo[1,5-a]pyrazine intermediate is hydrogenated under catalytic conditions (e.g., Pd/C catalyst in ethanol) to yield the tetrahydro derivative.

  • Step 3: Introduction of the N,N-dimethylaminomethyl substituent
    Functionalization at the 1-position of the tetrahydroimidazo[1,5-a]pyrazine ring is achieved by alkylation or condensation with appropriate N,N-dimethylaminomethyl precursors.

  • Step 4: Salt formation
    The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate, yielding the dihydrochloride crystalline form.

Detailed Preparation Steps and Conditions

Step Reaction Description Reagents and Conditions Notes
1. Amide formation and cyclization Pyrazine 2-methylamine is reacted with acid anhydride in an ice-water bath, then stirred at room temperature to form an amide intermediate. This is followed by treatment with phosphorus oxychloride and phosphorus pentoxide under reflux to cyclize into the imidazo[1,5-a]pyrazine core. Acid anhydride (dropwise addition), POCl3, P2O5, reflux Monitored by TLC until starting materials disappear. Quenched with water and pH adjusted to 5-6.
2. Catalytic hydrogenation The imidazo[1,5-a]pyrazine derivative is hydrogenated in ethanol with Pd/C catalyst at room temperature to yield the tetrahydroimidazo[1,5-a]pyrazine derivative. Ethanol solvent, Pd/C catalyst, H2 atmosphere, room temperature Ensures saturation of the fused ring system.
3. Amino protection and halogenation (optional intermediate steps) Amino groups may be protected by reaction with di-tert-butyl dicarbonate, followed by halogenation with halogenated succinimide in ethanol at room temperature. Di-tert-butyl dicarbonate, halogenated succinimide, ethanol Used for selective functional group manipulation in complex syntheses.
4. Alkylation/functionalization The tetrahydroimidazo[1,5-a]pyrazine derivative is reacted with N,N-dimethylaminomethyl precursors under condensation or alkylation conditions, often in dichloromethane, to introduce the methanamine substituent. Dichloromethane, carboxylic acid or alkylating agents, condensation reagents Reaction monitored by TLC; duration varies (hours to overnight).
5. Salt formation and purification The free base compound is treated with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate to form the dihydrochloride salt. The product is isolated by crystallization, filtration, and washing with ethyl acetate. HCl in MeOH/DCM/EtOAc, crystallization with n-hexane, filtration Yields white solid dihydrochloride salt with high purity.

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride and phosphorus pentoxide is critical in the cyclization step to form the fused imidazo[1,5-a]pyrazine ring, providing good yields and purity when reaction times and temperatures are carefully controlled.

  • Catalytic hydrogenation using Pd/C in ethanol is a mild and efficient method to reduce the aromatic ring system without affecting other functional groups.

  • Protecting amino groups with di-tert-butyl dicarbonate enhances selectivity in subsequent halogenation and alkylation steps, preventing side reactions.

  • Salt formation with hydrochloric acid improves the stability, solubility, and crystallinity of the final compound, facilitating purification and handling.

  • Reaction monitoring by thin layer chromatography (TLC) is essential throughout the synthetic sequence to ensure completion and optimize reaction times.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Solvent Temperature Time Purpose
Amide formation Acid anhydride Ice-water bath, then RT 0°C to RT 1-2 h Formation of amide intermediate
Cyclization Phosphorus oxychloride, phosphorus pentoxide Neat or POCl3 Reflux (~100-120°C) 5 h Ring closure to imidazo[1,5-a]pyrazine
Hydrogenation Pd/C catalyst, H2 gas Ethanol RT Several hours Reduction to tetrahydro derivative
Amino protection Di-tert-butyl dicarbonate Ethanol RT 1-3 h Protect amino groups
Halogenation Halogenated succinimide Ethanol RT 3-6 h Introduction of halogen substituents
Alkylation/Condensation Carboxylic acid or alkylating agent Dichloromethane RT Overnight Functionalization with N,N-dimethylaminomethyl
Salt formation HCl MeOH, DCM, or EtOAc RT 1-2 h Formation of dihydrochloride salt

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazo-pyrazine precursors. Key reagents include hydrazine hydrate and formaldehyde, followed by dimethylamine introduction. Critical conditions include pH control (e.g., ammonium chloride buffers) and temperature modulation (60–80°C) to avoid side reactions. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) improves yield .

Q. Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ (e.g., δ 2.5–3.5 ppm for dimethylamine protons; δ 120–150 ppm for aromatic carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., calculated vs. observed m/z) .

Q. How does the tetrahydroimidazo[1,5-a]pyrazine ring influence physicochemical properties?

  • Methodological Answer : The saturated ring enhances solubility in polar solvents (logP ~1.2) compared to aromatic analogs. Hydrogen bonding from pyrazine nitrogen atoms increases affinity for biological targets (e.g., receptors with polar binding pockets). Computational tools like MarvinSketch predict pKa (~8.5 for tertiary amine) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR chemical shifts during structural elucidation?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., methylene groups in the tetrahydro ring). Compare experimental shifts with density functional theory (DFT)-calculated values for validation. Contradictions may arise from solvent effects or tautomerism, requiring variable-temperature NMR studies .

Q. What strategies are effective for studying receptor binding affinity, and how can assay variability be minimized?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled analogs and competitive displacement (IC₅₀ determination). Normalize data to reference ligands (e.g., atropine for muscarinic receptors).
  • Dose-Response Curves : Employ Hill slope analysis to detect cooperative binding. Address variability via triplicate runs and strict temperature control (25°C ± 0.5°C) .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3N8) to predict binding poses. Focus on pyrazine nitrogen interactions with catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Comparative Structural Analysis

Compound Name (CAS)Key SubstituentsBiological ActivityUnique Feature
Target Compound (N/A)N,N-Dimethyl, DihydrochlorideReceptor modulationHigh solubility due to dihydrochloride
(5-Methylimidazo[1,2-a]pyridine)Methyl groupAntimicrobialEnhanced lipophilicity (logP ~2.1)
Tetrahydroimidazo[4,5-c]pyridineSaturated ringAntiviralAltered nitrogen positioning

Data adapted from structural analogs in .

Safety and Handling in Experimental Design

  • Hazard Mitigation : Use fume hoods for synthesis (H315/H319: skin/eye irritation). Store at 2–8°C under argon to prevent degradation. Include quenching steps (e.g., sodium bicarbonate) for excess reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.